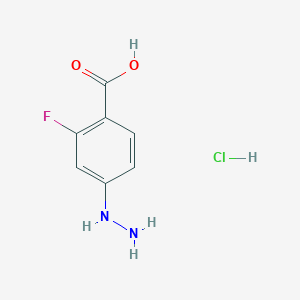

2-Fluoro-4-hydrazinylbenzoic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-4-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-6-3-4(10-9)1-2-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMBZGHOZMLRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydrazinylbenzoic acid hydrochloride typically involves the following steps:

Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydrazinolysis: The amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydrazinylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazones.

Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

Azo Compounds: Formed from the oxidation of the hydrazinyl group.

Hydrazones: Formed from the reduction of the compound.

Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-4-hydrazinylbenzoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydrazinylbenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Halogen Type: Fluorine’s small size and high electronegativity (vs.

- Positional Effects : The 2-fluoro-4-hydrazinyl substitution in the target compound may create a meta-directing electronic effect, altering reaction pathways compared to analogs with substituents at other positions (e.g., 4-bromo-2-hydrazinyl derivatives) .

Biological Activity

2-Fluoro-4-hydrazinylbenzoic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features both a hydrazinyl group and a fluorine atom, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which may enhance the compound’s binding affinity and specificity towards target molecules.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been employed in studies focusing on histone deacetylase (HDAC) inhibition , which is crucial in cancer therapy. In vitro assays have shown that derivatives of this compound can selectively inhibit HDACs, leading to antiproliferative effects on various cancer cell lines, including HeLa and MCF-7 cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. For instance, it exhibited effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. These findings suggest its potential as an antimicrobial agent .

Case Studies

- Histone Deacetylase Inhibition : A study evaluated the anticancer potential of various derivatives of this compound against different cancer cell lines. The most active derivatives showed IC50 values ranging from 8 to 23 µM, indicating promising selectivity towards cancer cells compared to non-cancerous cells .

- Antimicrobial Efficacy : In another study, the compound's effectiveness was tested against multidrug-resistant strains of bacteria. The results highlighted its potential utility in developing new antimicrobial therapies, especially against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydrazinyl group + Fluorine atom | HDAC inhibition, Antimicrobial |

| 2-Fluoro-4-aminobenzoic acid | Amino group instead of hydrazinyl | Moderate enzyme inhibition |

| 4-Hydrazinobenzoic acid | Lacks fluorine at the 2-position | Limited biological activity |

The unique combination of functional groups in this compound sets it apart from similar compounds, enhancing its reactivity and biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-hydrazinylbenzoic acid hydrochloride, and how can reaction yields be optimized?

The synthesis of fluorinated hydrazinyl benzoic acid derivatives typically involves multi-step reactions. For example, 2-fluoro-4-hydroxybenzoic acid (a precursor analog) can be synthesized via methoxy group cleavage using reagents like HOBr and BBr₃, yielding ~59–70% efficiency after purification . For hydrazine incorporation, nucleophilic substitution with hydrazine hydrate under controlled pH (pH 6–8) is recommended to avoid side reactions. Optimization strategies include:

- Temperature control (25–40°C) to balance reaction rate and decomposition risks.

- Use of anhydrous solvents (e.g., methanol or DMF) to minimize hydrolysis.

- Post-synthesis purification via HPLC with a C18 column and mobile phase (e.g., 1% acetic acid, 25% methanol, 74% H₂O) to isolate the hydrochloride salt .

Q. What analytical methods are suitable for characterizing this compound and its intermediates?

- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm provides linear calibration (r² ≥ 0.999) for quantification .

- NMR : ¹H/¹³C NMR in DMSO-d₆ can confirm hydrazine NH₂ protons (δ 4.1–4.3 ppm) and aromatic fluorine coupling patterns.

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragment analysis (e.g., loss of HCl or hydrazine moieties).

Q. How should this compound be stored to ensure stability?

- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the hydrazine group .

- Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How does the fluorohydrazine moiety influence reactivity in cross-coupling or multicomponent reactions?

The hydrazine group acts as a nucleophile in Schiff base formation or cyclocondensation reactions (e.g., with aldehydes or ketones), while the fluorine atom enhances electron-withdrawing effects, directing electrophilic substitution. For example:

- In multicomponent reactions (e.g., pyrazolopyranopyrimidine synthesis), the hydrazine group facilitates cyclization, achieving yields >85% under aqueous conditions with acidic catalysts like thiamine hydrochloride .

- Catalytic applications : Fluorine stabilizes transition states in Pd-mediated cross-coupling, improving regioselectivity in heterocyclic syntheses.

Q. What are the degradation pathways under varying pH and temperature conditions?

- Acidic conditions (pH < 3) : Hydrazine group protonation leads to HCl release, forming 2-fluoro-4-aminobenzoic acid.

- Alkaline conditions (pH > 9) : Hydrolysis of the hydrazine group generates 2-fluoro-4-hydroxybenzoic acid and ammonia .

- Thermal stability : Decomposition occurs above 150°C, releasing NH₃ and HF (confirmed via TGA-MS).

Q. How can computational modeling predict biological activity or solubility?

- DFT calculations (e.g., B3LYP/6-31G*) predict solubility parameters and pKa values. The compound’s logP (~1.2) suggests moderate hydrophilicity, aligning with experimental solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL).

- Molecular docking : The hydrazine group interacts with enzyme active sites (e.g., monoamine oxidases), while fluorine enhances binding via halogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.